3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with the molecular formula C15H12I2O3 It is characterized by the presence of iodine atoms, a methoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-4-hydroxy-5-methoxybenzaldehyde and 4-iodobenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-iodo-4-hydroxy-5-methoxybenzaldehyde is replaced by the 4-iodobenzyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: Formation of 3-iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde
- 3-Bromo-5-methoxy-4-[(4-iodobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(4-iodobenzyl)oxy]benzaldehyde
Uniqueness
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-iodo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUGAQRMMVXKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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